ZM39923 hydrochloride ZM39923 hydrochloride ZM39923 hydrochloride is an JAK1/3 inhibitor with pIC50 of 4.4/7.1, almost no activity to JAK2 and modestly potent to EGFR, also found to be sensitive to transglutaminase.IC50 value: 4.4/7.1 (pIC50)Target: JAK1/3in vitro: ZM39923 is a JAK3 inhibitor. ZM39923 is also a potent inhibitor of TGM2 with IC50 of 10 nM. ZM39923 is reversible inhibitors when TGM2 is incubated with inhibitors in the absence of Ca2+. ZM39923 shows significant inhibition of crosslinking activity with IC50 of 25 nM in the absence of DTT and IC50 of 10 μM in the presence of DTT. ZM39923 prevents early death in a Drosophila Melanogaster model of a polyQ repeat disorder called Machado-Joseph Disease. ZM39923 inhibits the generation of AICD-FLAG and both Aβ40 and Aβ42 by purified γ-secretase in a concentration-dependent fashion with an approximate IC50 of 20 μM. ZM39923 decreases photoaffinity-labeled PS1-CTF in the presense of γ-secretase.
Brand Name: Vulcanchem
CAS No.: 1021868-92-7
VCID: VC0001487
InChI: InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H
SMILES: CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Molecular Formula: C23H26ClNO
Molecular Weight: 367.9 g/mol

ZM39923 hydrochloride

CAS No.: 1021868-92-7

Inhibitors

VCID: VC0001487

Molecular Formula: C23H26ClNO

Molecular Weight: 367.9 g/mol

ZM39923 hydrochloride - 1021868-92-7

CAS No. 1021868-92-7
Product Name ZM39923 hydrochloride
Molecular Formula C23H26ClNO
Molecular Weight 367.9 g/mol
IUPAC Name 3-[benzyl(propan-2-yl)amino]-1-naphthalen-2-ylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C23H25NO.ClH/c1-18(2)24(17-19-8-4-3-5-9-19)15-14-23(25)22-13-12-20-10-6-7-11-21(20)16-22;/h3-13,16,18H,14-15,17H2,1-2H3;1H
Standard InChIKey NJTUORMLOPXPBY-UHFFFAOYSA-N
SMILES CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Canonical SMILES CC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
Appearance Assay:≥98%A crystalline solid
Description ZM39923 hydrochloride is an JAK1/3 inhibitor with pIC50 of 4.4/7.1, almost no activity to JAK2 and modestly potent to EGFR, also found to be sensitive to transglutaminase.IC50 value: 4.4/7.1 (pIC50)Target: JAK1/3in vitro: ZM39923 is a JAK3 inhibitor. ZM39923 is also a potent inhibitor of TGM2 with IC50 of 10 nM. ZM39923 is reversible inhibitors when TGM2 is incubated with inhibitors in the absence of Ca2+. ZM39923 shows significant inhibition of crosslinking activity with IC50 of 25 nM in the absence of DTT and IC50 of 10 μM in the presence of DTT. ZM39923 prevents early death in a Drosophila Melanogaster model of a polyQ repeat disorder called Machado-Joseph Disease. ZM39923 inhibits the generation of AICD-FLAG and both Aβ40 and Aβ42 by purified γ-secretase in a concentration-dependent fashion with an approximate IC50 of 20 μM. ZM39923 decreases photoaffinity-labeled PS1-CTF in the presense of γ-secretase.
Synonyms 3-(benzyl(isopropyl)amino)-1-(naphthalen-2-yl)propan-1-one hydrochloride
PubChem Compound 176406
Last Modified Nov 11 2021
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